Lipophilicity Differential: 6-Bromo Exhibits Higher Computed XLogP3 Than the 5-Bromo Positional Isomer
The 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 1822826-95-8) has a PubChem-computed XLogP3 of 2.2, compared to 2.0 for the direct positional isomer 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 2091941-46-5), representing a +0.2 log unit increase [1]. This differential arises from the distinct electronic environment of the bromine at the 6- versus 5-position relative to the carbonyl group, affecting the compound's hydrogen-bond acceptor profile and solvation energetics. Both compounds share identical molecular formula (C₁₁H₈BrFN₂O), molecular weight (283.10 g/mol), TPSA (32.7 Ų), and heavy atom count (16), isolating lipophilicity as the primary discriminatory parameter [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 5-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.2 log units (target more lipophilic) |
| Conditions | PubChem-computed XLogP3 (version 3.0, 2019 release); identical computational methodology applied to both compounds |
Why This Matters
A +0.2 log unit lipophilicity difference can translate into measurably distinct logD, plasma protein binding, membrane permeability, and pharmacokinetic profiles in downstream assays, making the 6-bromo isomer the preferred choice when higher lipophilicity is desired for target engagement or CNS penetration.
- [1] PubChem Compound Summaries: CID 91658720 vs. CID 124927432. XLogP3 values: 2.2 and 2.0 respectively. National Center for Biotechnology Information. Accessed April 2026. View Source
